

Core Structure of Bisacetoacetarylido Disazo Yellow Pigments: A Crystallographic Perspective

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment Yellow 155*

Cat. No.: *B3429796*

[Get Quote](#)

This technical guide provides an in-depth analysis of the crystal structure of bisacetoacetarylido disazo yellow pigments, a commercially significant class of colorants also known as diarylide yellows. The information is tailored for researchers, scientists, and professionals in drug development and material science, focusing on the relationship between molecular structure, crystal packing, and the resulting physicochemical properties.

Molecular and Tautomeric Structure

Bisacetoacetarylido disazo pigments are synthesized through the azo coupling of a tetrazotized benzidine derivative (most commonly 3,3'-dichlorobenzidine) with two equivalents of an acetoacetanilide coupling component.^{[1][2]} While often depicted in their diazo form, extensive crystallographic and spectroscopic studies have unequivocally demonstrated that these molecules exist exclusively in the more stable bisketohydrazone tautomeric form in the solid state.^{[1][3][4][5]} This structural arrangement is stabilized by intramolecular hydrogen bonding.

A key feature of this tautomeric form is the presence of two hydrazone groups ($-C=N-NH-$) and two keto groups ($C=O$). This configuration plays a crucial role in the pigment's planarity and intermolecular interactions.

Caption: General bisketohydrazone structure of diarylide yellow pigments.

Crystallographic Data Summary

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional arrangement of these pigments. The vast majority of commercially important diarylide yellows are derived from 3,3'-dichlorobenzidine. Variations in the substituents on the terminal acetoacetarylide rings lead to different pigments with distinct crystal packing and properties.

The table below summarizes the crystallographic data for several key bisacetoacetarylide disazo yellow pigments.

Pigment Name	C.I. Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z
Pigment Yellow 12	P.Y. 12	C ₃₂ H ₂₆ Cl ₂ N ₆ O ₄	Triclinic	P-1	12.6 36(2)	13.6 26(3)	21.0 56(4)	98.4 6(3)	97.4 3(3)	114. 78(3)	4
Pigment Yellow 13	P.Y. 13	C ₃₆ H ₃₄ Cl ₂ N ₆ O ₄	Triclinic	P-1	8.16 3(3)	10.4 35(3)	11.2 32(4)	71.0 1(2)	83.6 2(3)	85.1 2(3)	1
Pigment Yellow 14	P.Y. 14	C ₃₄ H ₃₀ Cl ₂ N ₆ O ₄	Triclinic	P-1	7.57 9(4)	10.3 84(5)	11.2 06(6)	71.3 9(4)	83.3 3(4)	85.3 4(4)	1
Pigment Yellow 63	P.Y. 63	C ₃₂ H ₂₄ Cl ₄ N ₆ O ₄	Triclinic	P-1	7.50 2(2)	10.3 86(2)	10.9 53(2)	71.3 2(2)	85.1 1(2)	84.7 5(2)	1
Pigment Yellow 83	P.Y. 83	C ₃₆ H ₃₂ Cl ₄ N ₆ O ₈	Monoclinic	P2 ₁ /c	5.10 6(9)	20.6 27(3)	17.0 09(15)	90	98.4(3)	90	2

(Data sourced from references[1][4])

Key Structural Features and Intermolecular Interactions

- **Molecular Conformation:** The molecules of Pigment Yellow 12 are noted to be non-planar.[1][6] In contrast, Pigment Yellows 13, 14, 63, and 83 are significantly more planar, with only slight torsional rotations.[4] This planarity, or lack thereof, influences the crystal packing and, consequently, the pigment's properties.
- **Hydrogen Bonding:** A consistent feature across these pigments is the presence of strong intramolecular hydrogen bonds, which stabilize the bisketohydrazone form.[3][4][6] However, a notable and critical characteristic is the general absence of intermolecular hydrogen bonding.[1][4][6] The stability of the crystal lattice is therefore dominated by van der Waals forces.
- **Crystal Packing:**
 - For P.Y. 13, 14, and 63, the molecules pack in inclined, interleaved stacks where the ketohydrazonoarylamide groups are arranged in an antiparallel fashion.[4]
 - P.Y. 83 exhibits a different packing arrangement involving simple inclined stacks, which is believed to contribute to its superior lightfastness and solvent resistance.[6] This distinct packing also explains its inability to form solid solutions with other diarylide pigments.
- **Symmetry:** Many of these pigments, including P.Y. 13, 14, 63, and 83, possess a crystallographic center of inversion (Ci symmetry), meaning that only half of the molecule is crystallographically unique.[4][6]

Experimental Protocols

The determination of these crystal structures relies on a series of precise experimental procedures.

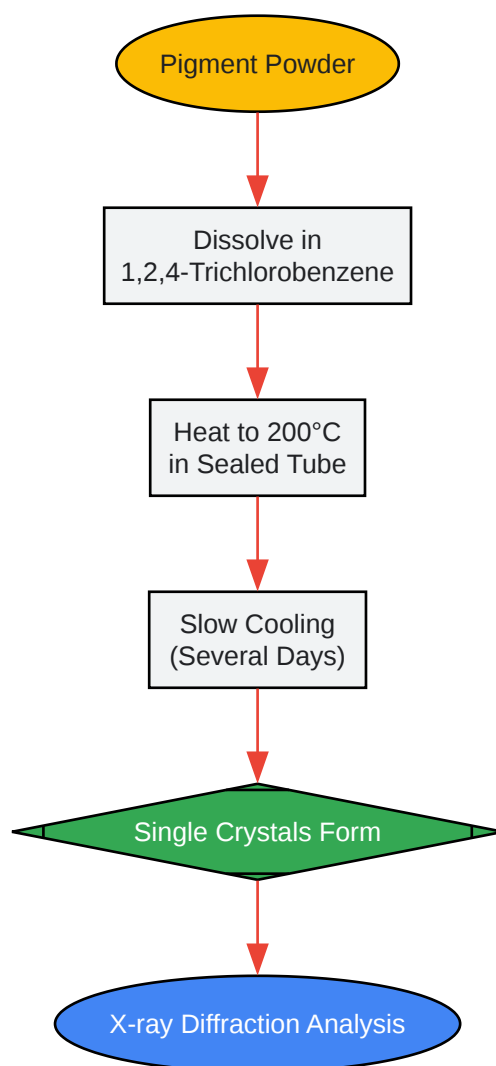
The synthesis of diarylide yellow pigments is typically conducted via aqueous procedures.[2][7] A tetrazotized benzidine derivative is reacted with an acetoacetanilide coupling component.[1]

This initially yields the pigment in a weakly-crystalline or amorphous form, which requires subsequent heat treatment to achieve a more ordered crystalline state.^{[7][8]}

For single-crystal X-ray analysis, a crucial and often challenging step is the growth of high-quality single crystals. Due to the extremely low solubility of these pigments, this is achieved under vigorous conditions.^[2]

Typical Crystal Growth Protocol:

- The pigment is dissolved in a high-boiling point solvent, such as 1,2,4-trichlorobenzene, in a sealed tube.^{[1][2]}
- The solution is heated to a high temperature (e.g., 200°C) to ensure complete dissolution.^{[1][2]}
- The solution is then allowed to cool very slowly over a period of several days.^{[1][2]}
- This slow cooling process facilitates the formation of single crystals suitable for diffraction experiments.



[Click to download full resolution via product page](#)

Caption: Workflow for single crystal growth of diarylide pigments.

Once suitable crystals are obtained, their structure is determined using single-crystal X-ray diffraction.

General X-ray Data Collection and Structure Refinement:

- **Data Collection:** A single crystal is mounted on a diffractometer. X-ray data are collected, typically using Cu-K α or Mo-K α radiation, by rotating the crystal and recording the diffraction pattern at various orientations.

- **Structure Solution:** The collected diffraction data is used to solve the crystal structure. For novel structures, direct methods are often employed.[6]
- **Structure Refinement:** The initial structural model is refined using least-squares methods. This process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[6]
- **Powder Diffraction:** For materials where single crystals cannot be grown, or for studying polymorphism, X-ray Powder Diffraction (XRPD) is a valuable tool.[7][9] The experimental powder pattern is compared to a pattern calculated from a known single-crystal structure to confirm the crystalline form.[7][8]

Conclusion

The crystal structures of bisacetoacetarylidene disazo yellow pigments are well-defined, with the bisketohydrazone tautomer being the dominant form. The molecular conformation, particularly the degree of planarity, and the specific crystal packing arrangement, which is governed by van der Waals forces in the absence of intermolecular hydrogen bonds, are critical determinants of the pigment's technical performance, including color, thermal stability, and fastness properties. The detailed crystallographic data available for this class of pigments provides a solid foundation for understanding structure-property relationships and for the potential crystal engineering of new materials with enhanced performance characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]

- 5. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. An investigation into the crystal structure of some diarylide yellow pigments using x-ray powder diffraction (2003) | Robert M. Christie | 5 Citations [scispace.com]
- 9. sdc.org.uk [sdc.org.uk]
- To cite this document: BenchChem. [Core Structure of Bisacetoacetarylidy Disazo Yellow Pigments: A Crystallographic Perspective]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3429796#crystal-structure-of-bisacetoacetarylidy-disazo-yellow-pigments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com